

Application Notes and Protocols for Low-Temperature Deposition of GaN with Trimethylgallium

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Compound of Interest

Compound Name: Trimethylgallium

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These application notes provide a comprehensive overview and detailed protocols for the low-temperature deposition of Gallium Nitride (GaN) thin films using **Trimethylgallium** (TMG) as the gallium precursor. The methodologies discussed are primarily focused on Plasma-Enhanced Atomic Layer Deposition (PEALD) and low-temperature Metal-Organic Chemical Vapor Deposition (MOCVD), which are critical for applications requiring heat-sensitive substrates.

Introduction

Gallium Nitride (GaN) is a wide bandgap semiconductor with exceptional chemical and thermal stability, making it a prime candidate for various optoelectronic and electronic applications.^[1] While high-quality epitaxial GaN films are traditionally grown at high temperatures using MOCVD, there is a growing need for low-temperature deposition techniques to accommodate temperature-sensitive device layers and substrates.^[2] This document outlines protocols for low-temperature GaN deposition using TMG, focusing on achieving crystalline films at temperatures significantly lower than conventional methods.

Deposition Techniques and Quantitative Data

Low-temperature GaN deposition using TMG can be effectively achieved through several methods, with PEALD being a prominent technique.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of GaN

PEALD is a chemical vapor deposition method that offers precise thickness control at the sub-nanometer level, high uniformity, and conformality due to its self-limiting growth mechanism.^[2] This technique allows for the deposition of GaN at significantly lower temperatures compared to traditional thermal ALD or MOCVD.^[1]

Table 1: Summary of PEALD GaN Deposition Parameters and Results

Parameter	Value	Reference
Precursors	Trimethylgallium (TMG), Ammonia (NH ₃) plasma	[1][2]
Trimethylgallium (TMG), N ₂ /H ₂ plasma	[3]	
Substrate	Si (100)	[2][3]
Deposition Temperature	120 – 240 °C	[3]
185 – 385 °C (ALD Window)	[2][4][5][6]	
250 – 350 °C (Self-limiting reactions)	[1][7]	
TMG Pulse Time	0.015 – 0.1 s	[2]
15 ms (minimum)	[3]	
Nitrogen Source Pulse Time	90 s (NH ₃ plasma)	[2][6]
Plasma Power	50 – 250 W	[3]
300 W	[2]	
Carrier Gas	Argon (Ar)	[2]
Purge Time	10 s	[2]
Growth per Cycle (GPC)	~0.51 Å/cycle (at 250 – 350 °C)	[2][5][6]
~0.56 Å/cycle (at 185 °C)	[2]	
0.47 Å/cycle (at 120 °C) to 0.67 Å/cycle (at 240 °C)	[3]	
Film Composition	Ga: ~36.6 at.%, N: ~43.9 at.%, O: ~19.5 at.%	[2][4][6]

Crystallinity	Amorphous at < 250 °C, (100) major phase at < 400 °C, (002) dominated at higher temperatures.	[7]
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Early signs of crystallization at 200 °C, crystalline with preferred (002) orientation at 240 °C.	[3]
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Low-Temperature Metal-Organic Chemical Vapor Deposition (MOCVD) of GaN

While typically a high-temperature process, MOCVD can be adapted for lower temperature growth, sometimes with laser assistance to enhance precursor decomposition.

Table 2: Summary of Low-Temperature MOCVD GaN Deposition Parameters

Parameter	Value	Reference
Precursors	Trimethylgallium (TMG), Ammonia (NH ₃)	[8][9]
Trimethylgallium (TMG), Hydrazine	[10]	
Substrate	c-plane Sapphire (α -Al ₂ O ₃)	[8]
GaAs	[10]	
Deposition Temperature	250 – 600 °C (Laser-Assisted MOCVD)	[8]
450 °C (with Hydrazine)	[10]	
Laser Assistance (LMOCVD)	Wavelength-tunable CO ₂ laser (9.219 μ m) to resonantly excite NH ₃	[8]
Growth Rate (LMOCVD)	Up to 12 μ m in 1 hour at 600 °C	[8]

Experimental Protocols

Protocol for PEALD of GaN

This protocol is based on the parameters reported for low-temperature GaN deposition.[2][3]

1. Substrate Preparation:

- Clean Si (100) substrates using a standard solvent cleaning procedure.
- Dip the substrates in a dilute HF solution for approximately 1 minute to remove the native oxide layer.
- Rinse with deionized (DI) water and dry with nitrogen (N₂) gas.

2. Deposition System Preparation:

- Load the cleaned substrates into a load-locked ALD reactor (e.g., Fiji F200).
- Maintain a base pressure of approximately 0.25 Torr.
- Use Argon (Ar) as the carrier and purge gas.
- Keep the TMG precursor at room temperature.

3. Deposition Cycle:

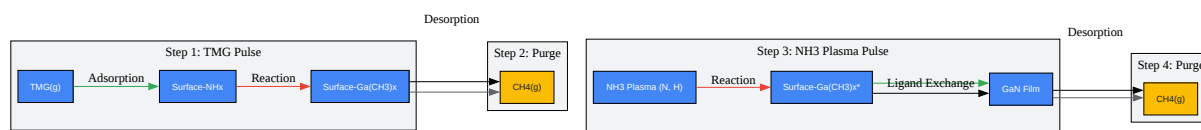
- Set the substrate temperature to the desired value within the ALD window (e.g., 250 °C).
- Step 1 (TMG Pulse): Introduce TMG into the reactor for a duration of 0.015 s.
- Step 2 (Purge): Purge the reactor with Ar for 10 seconds to remove unreacted TMG and byproducts.
- Step 3 (Nitrogen Plasma Pulse): Introduce NH_3 gas at a flow rate of 50 sccm and ignite a 300 W plasma for 90 seconds.
- Step 4 (Purge): Purge the reactor with Ar for 10 seconds to remove unreacted nitrogen species and byproducts.
- Repeat this cycle for the desired number of times to achieve the target film thickness.

4. Characterization:

- Ex situ characterization can be performed using techniques such as:
 - Variable Angle Spectroscopic Ellipsometry (VASE) to measure film thickness.
 - X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition.
 - Grazing-Incidence X-ray Diffraction (GIXRD) to analyze crystallinity.
 - High-Resolution Transmission Electron Microscopy (HRTEM) to study the microstructure.
 - Atomic Force Microscopy (AFM) to investigate surface morphology.

Visualizations

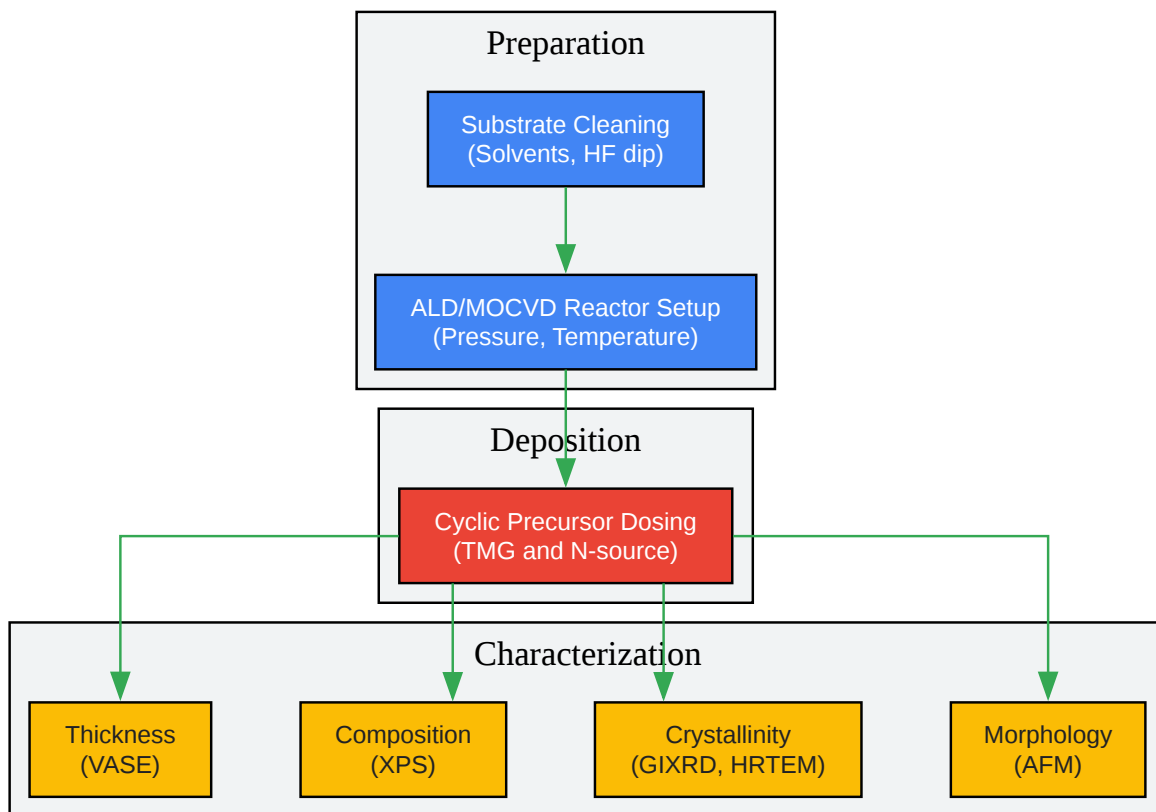
Signaling Pathway: PEALD of GaN



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Caption: Chemical reaction pathway for PEALD of GaN.

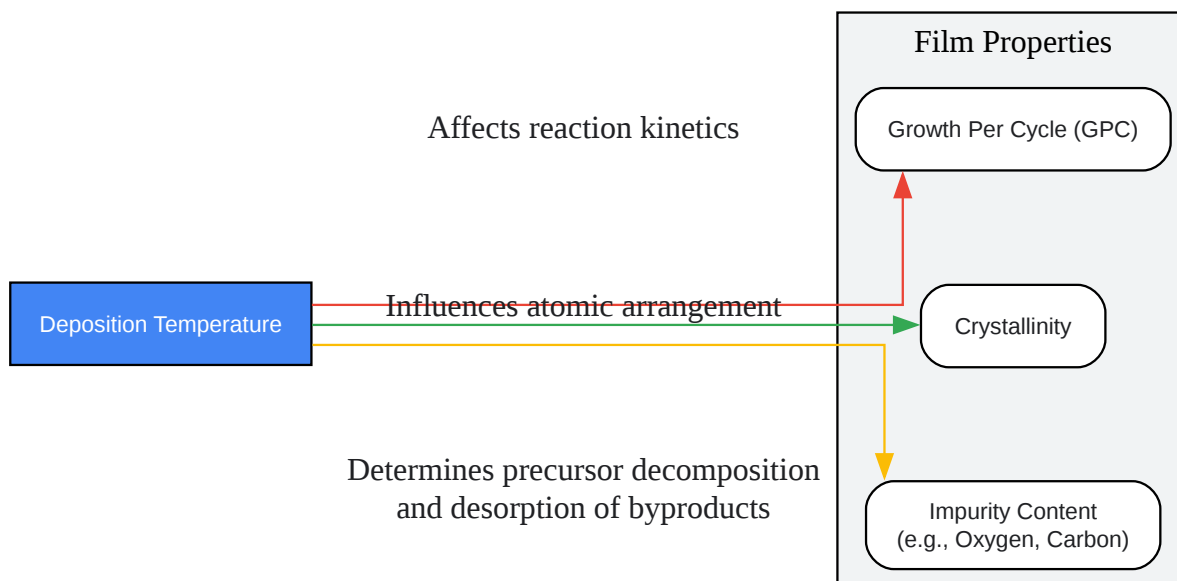
Experimental Workflow: Low-Temperature GaN Deposition



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Caption: Experimental workflow for low-temperature GaN deposition.

Logical Relationship: Temperature vs. GaN Film Properties



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Caption: Influence of temperature on GaN film properties.

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